N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-ethyloxalamide
Description
Properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N-ethyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-2-22-19(25)20(26)23-13-18(16-8-5-10-21-12-16)24-11-9-15-6-3-4-7-17(15)14-24/h3-8,10,12,18H,2,9,11,13-14H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQHZJOEKBGHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CN=CC=C1)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-ethyloxalamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 3,4-dihydroisoquinoline intermediate, which is then coupled with a pyridine derivative. The final step involves the formation of the oxalamide linkage under controlled conditions, often using reagents such as oxalyl chloride and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-ethyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-ethyloxalamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-ethyloxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The target compound shares a core structure with several analogs, differing primarily in substituents on the ethyl backbone and oxalamide nitrogen. Key structural variations and their molecular properties are summarized below:
*Estimated based on structural analysis.
Key Observations:
- This may enhance aqueous solubility but reduce membrane permeability .
Pharmacological Implications
Target Binding and Selectivity
- CD44 Antagonists: Analogs like Can125 and Can159 () demonstrate that dihydroisoquinoline derivatives bind CD44 via hydrophobic interactions. The target compound’s pyridine group may alter binding kinetics compared to furan/thiophene analogs, though experimental data are lacking .
- P-Glycoprotein Inhibition: GF120918 and XR9576 () feature dihydroisoquinoline moieties linked to P-gp inhibition.
Pharmacokinetic Properties
- Solubility : Pyridine’s polarity may increase aqueous solubility relative to furan/thiophene analogs, though this could be offset by the ethyl group’s hydrophobicity.
- Metabolic Stability : Ethyl substituents are less prone to oxidative metabolism than propyl or isobutyl groups, suggesting improved half-life .
Biological Activity
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-ethyloxalamide is a complex organic compound notable for its potential biological activities. This compound is part of the oxalamide class, which has been associated with various pharmacological effects. Its unique structural features, including a dihydroisoquinoline moiety and a pyridine group, suggest a diverse range of interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula: C22H30N4O2
- Molecular Weight: 382.5 g/mol
- CAS Number: 1049455-20-0
The structure of this compound includes functional groups that may contribute to its biological activity, particularly in neuropharmacology and receptor modulation.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-[1-(4-cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl]-3-(2-fluoro-phenyl)-acrylamide | Contains a cyclopropyl group and a benzo[1,4]oxazine | Potent KCNQ channel opener |
| 3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid | Contains an acetamido group and hydroxyl functionality | Exhibits anti-inflammatory properties |
| 4-Methoxy-N-[3-(pyridin-4-yloxy)phenyl]benzamide | Contains a benzamide structure with pyridine substitution | Potential anti-cancer activity |
This comparison highlights the unique characteristics of this compound in relation to other bioactive compounds.
Case Studies and Research Findings
While comprehensive studies specifically targeting this compound are scarce, the following findings from related research can provide insights into its potential biological activities:
- Neuropharmacological Effects : Similar compounds have shown efficacy in reducing hyperexcitability in neuronal models. This suggests that this compound may exhibit similar effects through modulation of neurotransmitter systems.
- Receptor Interaction Studies : Preliminary studies indicate that the compound may interact with ion channels or neurotransmitter receptors. Such interactions are crucial for elucidating its mechanism of action and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
